Cas no 1805908-35-3 (2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid
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- Inchi: 1S/C12H14O5/c1-7(14)5-8-3-2-4-9(6-13)10(8)11(15)12(16)17/h2-4,11,13,15H,5-6H2,1H3,(H,16,17)
- InChI Key: NVAFQHGKJFNTER-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(CO)=CC=CC=1CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 289
- XLogP3: -0.4
- Topological Polar Surface Area: 94.8
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026354-250mg |
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid |
1805908-35-3 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015026354-500mg |
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid |
1805908-35-3 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015026354-1g |
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid |
1805908-35-3 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid
2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid: A Comprehensive Overview
The compound with CAS No. 1805908-35-3, known as 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of mandelic acid, which is a naturally occurring aromatic amino acid with a hydroxyl group and a carboxylic acid group. The addition of the hydroxymethyl and 2-oxopropyl groups introduces novel properties, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of mandelic acid derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The hydroxymethyl group in this compound is known to enhance solubility and bioavailability, while the 2-oxopropyl group contributes to its stability and reactivity. These features make it an ideal candidate for exploring its role in therapeutic interventions.
One of the most exciting developments involving 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid is its application in the synthesis of advanced pharmaceuticals. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecules with tailored functionalities. For instance, its ability to undergo various chemical transformations, such as esterification and amidation, has opened new avenues for creating bioactive compounds with enhanced efficacy.
In addition to its pharmaceutical applications, this compound has also shown promise in the field of cosmetology. The mandelic acid backbone is well-known for its skin-benefiting properties, including exfoliating and brightening effects. The modifications introduced by the hydroxymethyl and 2-oxopropyl groups further enhance its compatibility with cosmetic formulations, making it a valuable ingredient in skincare products.
From a structural standpoint, 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid exhibits a unique balance of hydrophilic and hydrophobic regions, which is crucial for its interactions with biological systems. This balance not only influences its solubility but also plays a significant role in determining its pharmacokinetic properties. Recent studies have focused on optimizing these properties to improve drug delivery systems and enhance therapeutic outcomes.
The synthesis of this compound involves a series of carefully designed chemical reactions that ensure high purity and yield. Researchers have employed both traditional organic synthesis techniques and modern catalytic methods to achieve efficient production of 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid. These advancements have significantly reduced production costs while maintaining the quality of the final product.
Moreover, the environmental impact of synthesizing this compound has been a topic of interest among scientists. Efforts are being made to develop sustainable synthesis routes that minimize waste generation and reduce energy consumption. Such initiatives align with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.
In conclusion, 2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic Acid represents a fascinating example of how chemical modifications can unlock new possibilities for existing compounds. With ongoing research and development, this compound holds great potential for contributing to advancements in medicine, cosmetics, and beyond.
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